1-ethyl-1H-pyrazole-3-carbonitrile

Lipophilicity Drug Design QSAR

1-Ethyl-1H-pyrazole-3-carbonitrile (C₆H₇N₃, MW 121.14 g/mol) is a liquid N1‑alkylated pyrazole‑3‑carbonitrile building block featuring an ethyl substituent at the 1‑position and a nitrile group at the 3‑position. It exhibits a predicted LogP of 0.77, a topological polar surface area (TPSA) of 41.6 Ų, a boiling point of 239.6 ± 13.0 °C, and zero H‑bond donors.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 1006471-40-4
Cat. No. B1289726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazole-3-carbonitrile
CAS1006471-40-4
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C#N
InChIInChI=1S/C6H7N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2H2,1H3
InChIKeyHUECRBCJOIYWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazole-3-carbonitrile (CAS 1006471-40-4): Physicochemical Profile and Core Structural Identity for Procurement Evaluation


1-Ethyl-1H-pyrazole-3-carbonitrile (C₆H₇N₃, MW 121.14 g/mol) is a liquid N1‑alkylated pyrazole‑3‑carbonitrile building block featuring an ethyl substituent at the 1‑position and a nitrile group at the 3‑position . It exhibits a predicted LogP of 0.77, a topological polar surface area (TPSA) of 41.6 Ų, a boiling point of 239.6 ± 13.0 °C, and zero H‑bond donors . The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) and carries hazard statements H315, H319, and H335 [1].

Building block format: Liquid N1-ethyl pyrazole-3-carbonitrile suitable for solution-phase synthesis.
Physicochemical profile: Predicted LogP 0.77 and zero H-bond donors support fragment-based design.
Selection context: Literature-supported intermediate for insecticide precursor chemistry.

Why 1-Ethyl-1H-pyrazole-3-carbonitrile Cannot Be Freely Substituted with Other N1‑Alkyl Pyrazole‑3‑carbonitrile Analogs


N1‑Substitution on the pyrazole ring is a critical determinant of lipophilicity, boiling point, physical state, and conformational flexibility . Replacing the ethyl group with a smaller methyl or with hydrogen alters the compound’s predicted LogP by >0.4 log units and shifts the boiling point by up to ~80 °C, while converting a room‑temperature liquid (ethyl analog) into a solid (methyl analog, mp 41.5 °C) . Such changes directly affect solvent compatibility, distillation behaviour, and handling logistics in multi‑step syntheses, making generic interchange technically unsound.

LogP shift Replacing ethyl with methyl may shift predicted LogP by >0.4 units, altering lipophilicity-driven SAR interpretation.
Form mismatch Methyl analog is a solid (mp ~41.5 °C); liquid handling protocols may not transfer directly from the ethyl liquid.
Synthetic route Patent linkage to Ethiprole precursor chemistry is specific to the ethyl analog; alternative N1-substituted analogs may lack documented synthetic pathways.

Quantitative Differentiation Evidence for 1-Ethyl-1H-pyrazole-3-carbonitrile Versus Closest N1‑Substituted Analogs


Predicted LogP: Ethyl (0.77) vs. Methyl (0.29–0.64) – Impact on Lipophilicity-Driven SAR

The predicted octanol‑water partition coefficient (LogP) of 1-ethyl-1H-pyrazole-3-carbonitrile is 0.77, whereas the 1‑methyl analog has reported predicted LogP values ranging from 0.29 to 0.64 across different computational models . The ethyl derivative therefore exhibits a 0.13–0.48 log unit higher lipophilicity, corresponding to an approximately 1.3‑ to 3‑fold greater partition into octanol.

Lipophilicity
Cross-study comparable
ΔLogP = +0.13 to +0.48 (1.3–3× higher vs. methyl)
Supports lipophilicity-driven SAR context
Predicted values; no experimental LogP available
Lipophilicity Drug Design QSAR

Physical State and Boiling Point: Liquid Ethyl Analog (bp 239.6 °C) vs. Solid Methyl Analog (mp 41.5 °C, bp 230.2 °C)

1-Ethyl-1H-pyrazole-3-carbonitrile is a liquid at ambient temperature with a boiling point of 239.6 ± 13.0 °C . In contrast, the 1‑methyl analog is a yellow powder with a melting point of 41.5 °C and a boiling point of 230.2 °C . The unsubstituted 1H‑pyrazole‑3‑carbonitrile has a much higher boiling point of 317.4 °C [1].

Physical Form & Boiling Point
Cross-study comparable
Liquid; bp 239.6 °C vs. methyl solid (mp 41.5 °C, bp 230.2 °C)
Liquid form simplifies dispensing and solution-phase handling
Predicted bp for ethyl analog; experimental mp for methyl
Physical Form Purification Handling

Conformational Flexibility: One Rotatable Bond in the Ethyl Analog vs. Zero in the Methyl Analog

The 1‑ethyl analog possesses one rotatable bond (ethyl C–C), whereas the 1‑methyl and 1H analogs have zero rotatable bonds beyond the ring itself . This introduces additional conformational degrees of freedom.

Conformational Flexibility
Class-level inference
1 rotatable bond vs. 0 for methyl/unsubstituted
May subtly influence entropic binding contributions
Structural inference; no experimental conformation data
Conformational Analysis Molecular Flexibility Fragment-Based Design

Synthetic Lineage to Ethiprole: 1-Ethyl-1H-pyrazole-3-carbonitrile as an Insecticide Precursor

Patent WO2019097306A2 explicitly describes the use of 1-ethyl-1H-pyrazole-3-carbonitrile-derived intermediates in the synthesis of Ethiprole, a phenylpyrazole insecticide that acts as a GABA-gated chloride channel antagonist [1]. The 1‑methyl and 1H analogs lack an equivalent documented role in the same insecticidal pathway.

Synthetic Application
Supporting evidence
Patent WO2019097306A2 linkage to Ethiprole intermediate
Provides literature-supported entry into insecticide chemical space
Qualitative patent evidence; no equivalent for methyl analog
Agrochemical Synthesis Insecticide Intermediates Ethiprole

Prioritized Application Scenarios for 1-Ethyl-1H-pyrazole-3-carbonitrile Based on Differentiated Evidence


Fragment-Based and Ligand-Efficiency-Driven Drug Discovery Requiring Moderate Lipophilicity

With a predicted LogP of 0.77, this compound occupies a sweet spot between highly polar unsubstituted pyrazoles (LogP likely <0) and more lipophilic N‑aryl analogs. Medicinal chemists can use it as a fragment hit or growing vector where a modest increase in lipophilicity is desired without introducing excessive hydrophobicity that would violate Lipinski’s Rule of 5 [Section 3, Evidence Item 1].

Solution‑Phase Parallel Synthesis and Automated Liquid‑Handling Workflows

Because the compound is a free‑flowing liquid at room temperature, it is compatible with automated liquid dispensers and high‑throughput experimentation platforms. The methyl analog, a solid (mp 41.5 °C), requires pre‑weighing and dissolution steps that slow down parallel synthesis campaigns [Section 3, Evidence Item 2].

Agrochemical Lead Optimization Targeting GABA‑Gated Chloride Channels

The documented role as a precursor to Ethiprole provides a validated starting point for synthesizing and screening novel phenylpyrazole insecticides. Teams can leverage the ethyl handle for late‑stage diversification while retaining the nitrile group essential for target engagement [Section 3, Evidence Item 4].

Scaffold‑Hopping and Conformational Probing in Kinase Inhibitor Programs

The single rotatable bond of the ethyl group introduces conformational flexibility absent in the methyl analog, making this compound useful for exploring binding‑pocket adaptability in kinases or other targets where induced‑fit effects are important [Section 3, Evidence Item 3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Predicted LogP 0.77 lipophilicity profile
Lipinski-space and membrane permeability prediction review
Solution-phase parallel synthesis
Room-temperature liquid physical state
Automated liquid-handling workflow compatibility
Agrochemical lead optimization
Patent-documented Ethiprole precursor role
GABA-gated chloride channel antagonist screening context
Scaffold-hopping and conformational probing
Single rotatable bond in ethyl group
Binding-pocket adaptability and induced-fit effect review

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24 linked technical documents
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